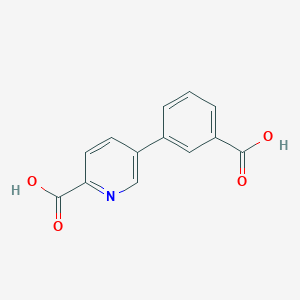

5-(3-Carboxyphenyl)picolinic acid

Description

5-(3-Carboxyphenyl)picolinic acid is a compound that has garnered interest in the field of coordination chemistry. It is a derivative of picolinic acid, featuring a carboxyphenyl group attached to the pyridine ring. This compound is known for its ability to form coordination polymers and metal-organic frameworks, making it a valuable building block in materials science .

Properties

IUPAC Name |

5-(3-carboxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12(16)9-3-1-2-8(6-9)10-4-5-11(13(17)18)14-7-10/h1-7H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOMHWSTNNHRSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxyphenyl)picolinic acid typically involves the reaction of picolinic acid with a carboxyphenyl derivative under specific conditions. One common method is the hydrothermal self-assembly process, where the compound is synthesized by reacting picolinic acid with metal salts in the presence of N-donor ligands such as 2,2’-bipyridine or 1,10-phenanthroline . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired coordination polymers.

Industrial Production Methods

While detailed industrial production methods for 5-(3-Carboxyphenyl)picolinic acid are not extensively documented, the principles of hydrothermal synthesis and coordination chemistry are likely applied on a larger scale. The use of metal salts and appropriate ligands under controlled conditions would be scaled up to produce the compound in larger quantities for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(3-Carboxyphenyl)picolinic acid undergoes various chemical reactions, including:

Coordination Reactions: It forms coordination polymers with metals such as nickel, cobalt, zinc, and copper

Substitution Reactions: The carboxyphenyl group can participate in substitution reactions, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in reactions involving 5-(3-Carboxyphenyl)picolinic acid include metal salts (e.g., nickel chloride, cobalt chloride), N-donor ligands (e.g., 2,2’-bipyridine, 1,10-phenanthroline), and solvents such as water and dimethylformamide . Reaction conditions often involve hydrothermal methods with elevated temperatures and pressures to promote the formation of coordination polymers .

Major Products

The major products formed from reactions involving 5-(3-Carboxyphenyl)picolinic acid are coordination polymers and metal-organic frameworks. These products exhibit diverse structural features, ranging from one-dimensional chains to three-dimensional frameworks .

Scientific Research Applications

5-(3-Carboxyphenyl)picolinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Carboxyphenyl)picolinic acid primarily involves its ability to coordinate with metal ions. The carboxyphenyl and picolinic acid groups provide multiple coordination sites, allowing the compound to form stable complexes with metals. These complexes can exhibit unique properties, such as catalytic activity and luminescence, depending on the metal ions and ligands involved .

Comparison with Similar Compounds

Similar Compounds

4-(3-Carboxyphenyl)picolinic acid: Similar in structure but with the carboxyphenyl group attached at a different position on the pyridine ring.

5-(3,4-Dicarboxylphenyl)picolinic acid: Contains an additional carboxyl group, leading to different coordination and structural properties.

Uniqueness

5-(3-Carboxyphenyl)picolinic acid is unique due to its specific structural arrangement, which allows for the formation of diverse coordination polymers and metal-organic frameworks. Its ability to coordinate with various metals and form stable complexes makes it a versatile compound in materials science and catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.